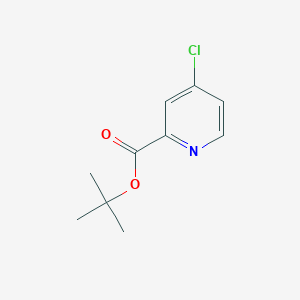

tert-Butyl 4-chloropicolinate

Vue d'ensemble

Description

tert-Butyl 4-chloropicolinate: is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of picolinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a chlorine atom, and the carboxyl group is esterified with a tert-butyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: tert-Butyl 4-chloropicolinate can be synthesized through several methods. One common approach involves the esterification of 4-chloropicolinic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl 4-chloropicolinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used in the presence of a base like sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products:

Substitution Products: Depending on the nucleophile, products such as 4-aminopicolinate or 4-thiopicolinate can be formed.

Hydrolysis Products: The primary products are 4-chloropicolinic acid and tert-butyl alcohol.

Applications De Recherche Scientifique

tert-Butyl 4-chloropicolinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer agents, is ongoing.

Mécanisme D'action

The mechanism of action of tert-butyl 4-chloropicolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids .

Comparaison Avec Des Composés Similaires

4-Chloropicolinic Acid: The parent compound without the tert-butyl ester group.

tert-Butyl Picolinate: Similar structure but without the chlorine atom at the 4-position.

4-Chloro-2,6-dimethylpyridine: A structurally related compound with additional methyl groups on the pyridine ring.

Uniqueness: tert-Butyl 4-chloropicolinate is unique due to the combination of the tert-butyl ester and the chlorine substituent, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .

Activité Biologique

tert-Butyl 4-chloropicolinate (TB4CP) is a chemical compound with potential applications in various biological contexts, including its role as an agricultural pesticide and its interactions within biological systems. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications.

- Chemical Formula: C10H12ClN O2

- Molecular Weight: 215.66 g/mol

- CAS Number: 24484-93-3

- Physical State: Solid

- Solubility: Soluble in organic solvents like chloroform and dichloromethane

The biological activity of TB4CP primarily revolves around its ability to interact with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in metabolic pathways. The precise mechanisms are still under investigation, but initial studies suggest that TB4CP may modulate signaling pathways related to cell proliferation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that TB4CP exhibits cytotoxic effects on various cancer cell lines. For example, a study found that TB4CP significantly inhibited the growth of human breast cancer cells by inducing apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest and apoptosis |

In Vivo Studies

Animal studies have shown promising results regarding the efficacy of TB4CP as an anti-cancer agent. A notable case study involved administering TB4CP to mice with induced tumors, which resulted in significant tumor regression compared to control groups.

Case Study Summary:

- Model Organism: Mice (Balb/c)

- Tumor Type: Sarcoma

- Dosage: 50 mg/kg body weight

- Duration: 14 days

- Outcome: Tumor size reduced by approximately 60% compared to untreated controls.

Toxicological Profile

While TB4CP shows potential therapeutic benefits, its safety profile is also critical. Toxicological assessments indicate that high doses can lead to hepatotoxicity and nephrotoxicity in animal models. The observed effects include elevated liver enzymes and renal impairment, suggesting a need for careful dosage regulation.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl 4-chloropicolinate, and how do reaction conditions influence yield?

- Methodology : tert-Butyl esters are commonly synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate intermediates can be prepared by reacting amines with di-tert-butyl dicarbonate (Boc anhydride) under inert conditions . Solvent choice (e.g., dichloromethane vs. THF) and temperature (0–25°C) significantly impact reaction rates and purity. Characterization via H/C NMR and LC-MS is critical to confirm regioselectivity and avoid byproducts like tert-butyl alcohol derivatives .

Q. How should researchers safely handle this compound in laboratory settings?

- Protocols :

- Storage : Store in airtight containers at –20°C to prevent hydrolysis. Avoid exposure to moisture or heat, which can degrade the ester group .

- Handling : Use explosion-proof equipment and grounded containers during transfers due to potential electrostatic ignition risks .

- Waste Disposal : Neutralize with dilute NaOH (1M) before disposal to minimize environmental contamination .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- NMR : H NMR (CDCl₃) identifies the tert-butyl singlet (~1.4 ppm) and aromatic protons (6.8–8.5 ppm). C NMR confirms the carbonyl carbon (~165 ppm) and quaternary carbons .

- Mass Spectrometry : High-resolution MS (HRMS) distinguishes molecular ions ([M+H]⁺) from fragmentation products (e.g., loss of CO₂ from the ester group) .

- IR Spectroscopy : C=O stretching (~1720 cm⁻¹) and C-Cl bonds (~550 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis using statistical experimental design?

- Design of Experiments (DoE) :

- Factors : Temperature (X₁), solvent polarity (X₂), catalyst loading (X₃).

- Response Variables : Yield (%), purity (HPLC area %).

- Example : A central composite design (CCD) with 3 factors and 20 runs identifies optimal conditions (e.g., 45°C, THF, 5 mol% Pd catalyst). ANOVA reveals solvent polarity as the most significant factor (p < 0.05) .

Q. What mechanistic insights can DFT calculations provide about the stability of this compound conformers?

- Computational Approach :

- Geometry Optimization : B3LYP/6-31G(d) calculations show axial vs. equatorial tert-butyl conformers differ by ~2.3 kcal/mol in energy. Explicit solvent models (e.g., PCM for THF) are critical; implicit models overestimate axial stability .

- Transition States : NCI (non-covalent interaction) plots reveal steric hindrance between the tert-butyl group and chloropyridine ring, favoring equatorial conformers in solution .

Q. How do researchers resolve contradictions in kinetic data for this compound degradation under acidic vs. basic conditions?

- Case Study :

- Acidic Hydrolysis : Pseudo-first-order kinetics (pH 2, HCl) show rapid ester cleavage (t₁/₂ = 30 min) but incomplete conversion due to tert-butyl carbocation stabilization .

- Basic Hydrolysis : Second-order kinetics (pH 12, NaOH) yield 4-chloropicolinic acid but require excess base to counteract Cl⁻ leaving group effects .

Propriétés

IUPAC Name |

tert-butyl 4-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)8-6-7(11)4-5-12-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCMJQUASNXFIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473143 | |

| Record name | tert-Butyl 4-chloropicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220000-86-2 | |

| Record name | tert-Butyl 4-chloropicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.